molecular formula C9H14N2O B1473518 [2-(6-Methoxypyridin-3-yl)ethyl](methyl)amine CAS No. 1780301-94-1

[2-(6-Methoxypyridin-3-yl)ethyl](methyl)amine

Cat. No.: B1473518
CAS No.: 1780301-94-1
M. Wt: 166.22 g/mol
InChI Key: OBNIAZZHSBNMTI-UHFFFAOYSA-N
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Description

[2-(6-Methoxypyridin-3-yl)ethyl](methyl)amine is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(6-Methoxypyridin-3-yl)ethylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.

Cellular Effects

The effects of 2-(6-Methoxypyridin-3-yl)ethylamine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, thereby affecting the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, 2-(6-Methoxypyridin-3-yl)ethylamine exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function . The compound’s ability to bind to certain proteins or enzymes is crucial for its biochemical activity, influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-Methoxypyridin-3-yl)ethylamine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound’s activity can vary depending on its stability and the conditions under which it is stored and used.

Dosage Effects in Animal Models

The effects of 2-(6-Methoxypyridin-3-yl)ethylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

2-(6-Methoxypyridin-3-yl)ethylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . Its influence on metabolic flux and metabolite levels can have significant implications for cellular metabolism and overall cellular health.

Transport and Distribution

The transport and distribution of 2-(6-Methoxypyridin-3-yl)ethylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of 2-(6-Methoxypyridin-3-yl)ethylamine is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

2-(6-methoxypyridin-3-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-10-6-5-8-3-4-9(12-2)11-7-8/h3-4,7,10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNIAZZHSBNMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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